(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride
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Overview
Description
(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2 and a molecular weight of 213.15 g/mol . It is primarily used for research purposes and is known for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride typically involves the reaction of pyrrolizidine derivatives with methanamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted amine compounds .
Scientific Research Applications
(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. It primarily acts on amine receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitter regulation and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizin-7a-ylmethanamine ditrifluoroacetate: This compound has similar structural properties but differs in its salt form and molecular weight.
Pyrrolizidine derivatives: These compounds share the pyrrolizidine core structure but have different functional groups and properties.
Uniqueness
(Tetrahydro-1H-pyrrolizin-7a(5H)-ylmethyl)amine dihydrochloride is unique due to its specific amine group and dihydrochloride salt form, which confer distinct chemical and biological properties compared to other pyrrolizidine derivatives .
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-8-3-1-5-10(8)6-2-4-8;;/h1-7,9H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYCJGXQIDGTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80842-67-7 |
Source
|
Record name | hexahydro-1H-pyrrolizin-7a-ylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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